molecular formula C18H17FN2O2S2 B11384667 2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole

2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole

Cat. No.: B11384667
M. Wt: 376.5 g/mol
InChI Key: LCOILQDLUHMYDE-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole is a complex organic compound with the molecular formula C18H17FN2O2S2. This compound is notable for its unique structure, which includes a piperidine ring, a benzothiazole moiety, and a fluorobenzenesulfonyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the fluorobenzenesulfonyl group. The final step involves the formation of the benzothiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole
  • 2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]acetic acid

Uniqueness

2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both a piperidine ring and a benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H17FN2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H17FN2O2S2/c19-14-5-1-4-8-17(14)25(22,23)21-11-9-13(10-12-21)18-20-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2

InChI Key

LCOILQDLUHMYDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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